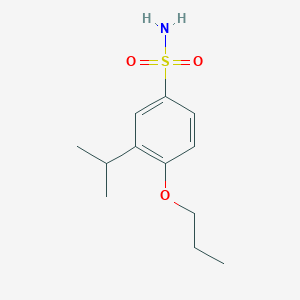

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide

CAS No.: 1152861-15-8

Cat. No.: VC6848072

Molecular Formula: C12H19NO3S

Molecular Weight: 257.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152861-15-8 |

|---|---|

| Molecular Formula | C12H19NO3S |

| Molecular Weight | 257.35 |

| IUPAC Name | 3-propan-2-yl-4-propoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C12H19NO3S/c1-4-7-16-12-6-5-10(17(13,14)15)8-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H2,13,14,15) |

| Standard InChI Key | FLDRSFXJVHQSCM-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide has the molecular formula C₁₂H₁₉NO₃S, derived from its constituent atoms: 12 carbons, 19 hydrogens, 1 nitrogen, 3 oxygens, and 1 sulfur . The molecular weight calculates to 281.35 g/mol, with the following structural components:

-

Benzene ring: Provides aromatic stability and sites for electrophilic substitution.

-

Sulfonamide group (-SO₂NH₂): Imparts polarity and potential hydrogen-bonding capacity.

-

Isopropyl substituent (-CH(CH₃)₂): Enhances hydrophobicity and steric bulk.

-

Propoxy chain (-O-CH₂CH₂CH₃): Introduces flexibility and ether-based solubility.

Table 1: Key Identifiers and Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1152861-15-8 | |

| Molecular Formula | C₁₂H₁₉NO₃S | |

| Molecular Weight | 281.35 g/mol | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Likely polar aprotic solvents |

Stereochemical Considerations

Synthesis and Manufacturing

Table 2: Reagents and Conditions for Analogous Sulfonamide Syntheses

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Sulfonation | ClSO₃H, 0–5°C, inert atmosphere | 60–75% | |

| Ammonolysis | NH₃ (aq), 25°C, 12 h | 85–90% | |

| Purification | Recrystallization (EtOH/H₂O) | 95%+ |

Industrial-Scale Production

Commercial suppliers such as CymitQuimica offer the compound at research-scale quantities, with pricing tiers reflecting batch size (e.g., €1,540 for 5 g and €492 for 500 mg) . These figures suggest high manufacturing costs due to multi-step synthesis and purification requirements.

Physicochemical and Spectroscopic Properties

Thermal Stability

Although specific thermogravimetric data are unavailable, the compound’s aromatic and sulfonamide groups suggest decomposition onset temperatures above 200°C, consistent with similar sulfonamides .

Spectroscopic Characterization

-

¹H NMR: Expected signals include:

-

IR Spectroscopy: Strong absorptions near 1350 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch) .

Biological and Industrial Applications

Medicinal Chemistry

Sulfonamides are renowned for their antibacterial and anti-inflammatory properties. While 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide’s specific bioactivity remains uncharacterized, structural analogs inhibit dihydropteroate synthase (DHPS), a folate biosynthesis enzyme in bacteria . Modifications to the propoxy or isopropyl groups could modulate membrane permeability and target affinity.

Material Science

The compound’s rigid aromatic core and polar sulfonamide group make it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume